molecular formula C8H17Cl2F3N2 B2912165 N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride CAS No. 2309457-21-2

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2912165
CAS No.: 2309457-21-2
M. Wt: 269.13
InChI Key: UAULDAHMWYKGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2F3N2 and a molecular weight of 269.14 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and a methylamine group. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)piperidin-4-amine with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the product is isolated as a dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is unique due to its combination of a piperidine ring with both a trifluoroethyl group and a methylamine group. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research applications .

Properties

IUPAC Name

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2.2ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;;/h7,12H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAULDAHMWYKGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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